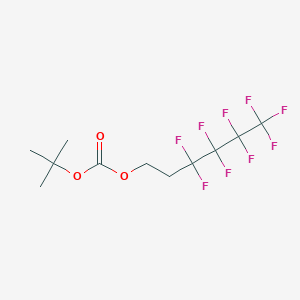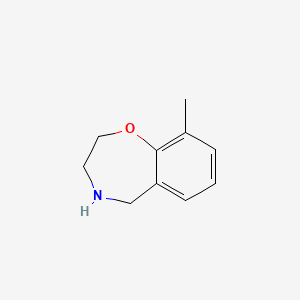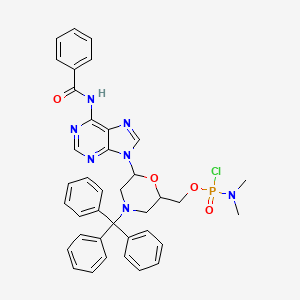![molecular formula C9H14N2S B12089828 N-[3-(Methylsulfanyl)propyl]pyridin-3-amine](/img/structure/B12089828.png)
N-[3-(Methylsulfanyl)propyl]pyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(Methylsulfanyl)propyl]pyridin-3-amine is a chemical compound with the molecular formula C9H14N2S It is known for its unique structure, which includes a pyridine ring substituted with an amine group and a methylsulfanylpropyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Methylsulfanyl)propyl]pyridin-3-amine typically involves the reaction of pyridin-3-amine with 3-(methylsulfanyl)propyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(Methylsulfanyl)propyl]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The amine group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
N-[3-(Methylsulfanyl)propyl]pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[3-(Methylsulfanyl)propyl]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[3-(Methylsulfanyl)propyl]pyridin-2-amine
- N-[3-(Methylsulfanyl)propyl]pyridin-4-amine
- N-[3-(Methylsulfanyl)propyl]pyridin-3-amine dihydrochloride
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C9H14N2S |
|---|---|
Poids moléculaire |
182.29 g/mol |
Nom IUPAC |
N-(3-methylsulfanylpropyl)pyridin-3-amine |
InChI |
InChI=1S/C9H14N2S/c1-12-7-3-6-11-9-4-2-5-10-8-9/h2,4-5,8,11H,3,6-7H2,1H3 |
Clé InChI |
GIJMRBXGWPUWFS-UHFFFAOYSA-N |
SMILES canonique |
CSCCCNC1=CN=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(1H-indol-3-yloxy)oxan-3-yl]acetamide](/img/structure/B12089751.png)
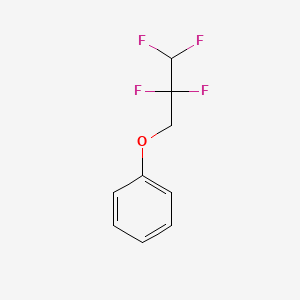

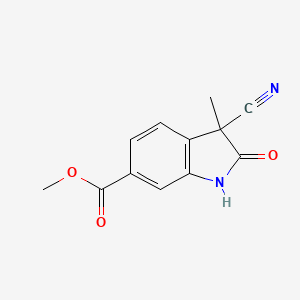
![1-Methyl-2-phenyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1h-benzimidazole](/img/structure/B12089782.png)
![Zirconium,[2,2-bis[(2-propen-1-yloxy-kO)methyl]-1-butanolato-kO]tris(neodecanoato-kO)-](/img/structure/B12089783.png)
![3-[(4-Bromophenyl)methyl]oxetane](/img/structure/B12089794.png)
![3-Amino-2-[(3-chlorophenyl)methyl]propanoic acid](/img/structure/B12089805.png)



